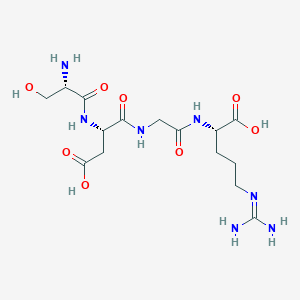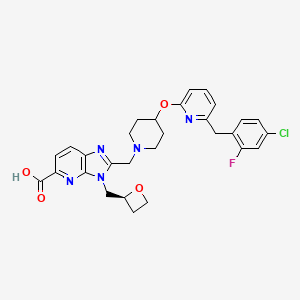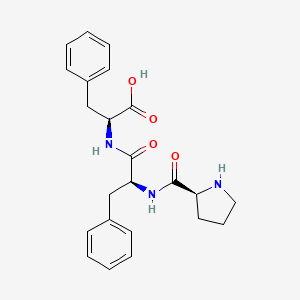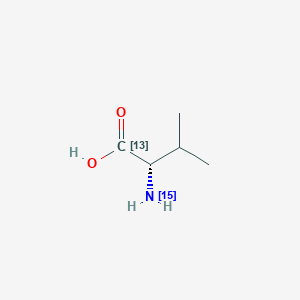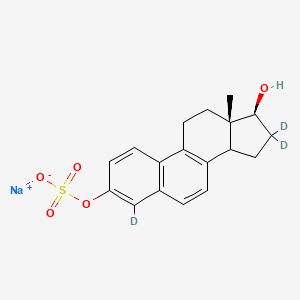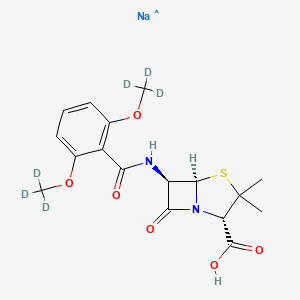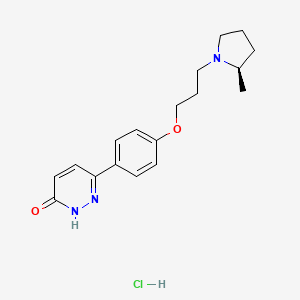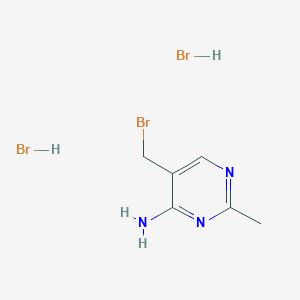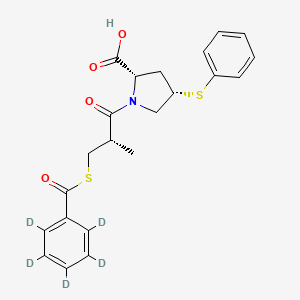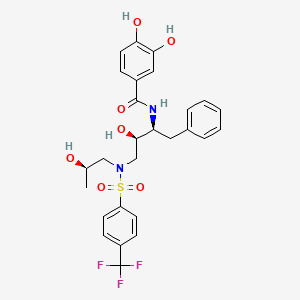![molecular formula C28H48N4O18 B12409725 GlcNAc|A(1-3)[GlcNAc|A(1-6)]GalNAc-|A-Thr](/img/structure/B12409725.png)
GlcNAc|A(1-3)[GlcNAc|A(1-6)]GalNAc-|A-Thr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-acetylglucosamine (1-3) [N-acetylglucosamine (1-6)] N-acetylgalactosamine-threonine is a complex glycopeptide. It is a part of the O-glycan family, which are carbohydrates attached to the oxygen atom of serine or threonine residues in proteins. This compound is significant in the study of glycosylation, a process where sugars are chemically attached to proteins, influencing their function and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-acetylglucosamine (1-3) [N-acetylglucosamine (1-6)] N-acetylgalactosamine-threonine involves multiple steps:
Glycosylation: The initial step involves the glycosylation of threonine with N-acetylgalactosamine.
Sequential Addition: N-acetylglucosamine units are then sequentially added to the N-acetylgalactosamine-threonine core through glycosidic bonds.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound typically involves enzymatic synthesis using glycosyltransferases. These enzymes facilitate the transfer of sugar moieties to the protein backbone, ensuring high specificity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the sugar moieties.
Reduction: Reduction reactions can target the carbonyl groups in the N-acetyl groups.
Substitution: Substitution reactions can occur at the hydroxyl groups, where they can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodate and permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride can be used for acetylation reactions.
Major Products
The major products of these reactions include oxidized, reduced, or substituted derivatives of the original glycopeptide, which can be further analyzed for their structural and functional properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used to study glycosylation patterns and their effects on protein function. It serves as a model compound for understanding the synthesis and modification of glycoproteins.
Biology
In biological research, it is used to investigate cell signaling pathways and protein interactions. The glycosylation of proteins is crucial for their stability, localization, and function.
Medicine
In medicine, this compound is studied for its role in disease mechanisms, particularly in cancer and autoimmune diseases. Aberrant glycosylation patterns are often associated with these conditions.
Industry
In the industrial sector, it is used in the production of biopharmaceuticals, where glycosylation is essential for the efficacy and stability of therapeutic proteins.
Mécanisme D'action
The compound exerts its effects through the modification of protein structures. The glycosylation process alters the protein’s conformation, affecting its interactions with other molecules. This modification can influence various cellular processes, including signal transduction, immune response, and protein degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-acetylglucosamine (1-3) N-acetylgalactosamine-threonine
- N-acetylglucosamine (1-6) N-acetylgalactosamine-threonine
- N-acetylglucosamine (1-3) [N-acetylglucosamine (1-6)] N-acetylgalactosamine-serine
Uniqueness
The uniqueness of N-acetylglucosamine (1-3) [N-acetylglucosamine (1-6)] N-acetylgalactosamine-threonine lies in its branched structure, which provides a more complex model for studying glycosylation. The presence of multiple N-acetylglucosamine units allows for the investigation of more intricate glycosylation patterns and their biological implications.
Propriétés
Formule moléculaire |
C28H48N4O18 |
|---|---|
Poids moléculaire |
728.7 g/mol |
Nom IUPAC |
(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxyoxan-2-yl]oxy-2-aminobutanoic acid |
InChI |
InChI=1S/C28H48N4O18/c1-8(15(29)25(43)44)46-28-18(32-11(4)37)24(50-27-17(31-10(3)36)23(42)20(39)13(6-34)48-27)21(40)14(49-28)7-45-26-16(30-9(2)35)22(41)19(38)12(5-33)47-26/h8,12-24,26-28,33-34,38-42H,5-7,29H2,1-4H3,(H,30,35)(H,31,36)(H,32,37)(H,43,44)/t8-,12-,13-,14-,15+,16-,17-,18-,19-,20-,21+,22-,23-,24-,26-,27+,28+/m1/s1 |
Clé InChI |
HWIHOSGHOVCLLL-CDMBHVJBSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)C |
SMILES canonique |
CC(C(C(=O)O)N)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(3-Aminopropyl)-2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-N-(carboxymethyl)glycine Tetrapotassium Salt; BAPTA-APM;5-(3-Aminopropyl)-5'-methyl-bis-(2-aminophenoxymethylene-N,N,N',N'-tetraacetate Tetrapotassium Salt](/img/structure/B12409643.png)
